
S-butyl oxo-phenyl-thioacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-butyl oxo-phenyl-thioacetate: is an organosulfur compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Thioesterification: One common method for preparing S-butyl oxo-phenyl-thioacetate involves the thioesterification of butyl thiol with phenyl oxoacetate. This reaction typically requires a catalyst such as triethylamine and is carried out under an inert atmosphere to prevent oxidation.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a butyl halide with phenyl thioacetate in the presence of a base like potassium carbonate. This reaction is often performed in an organic solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-butyl oxo-phenyl-thioacetate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiols and alcohols. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, triethylamine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Corresponding substituted thioesters
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: S-butyl oxo-phenyl-thioacetate is used as a building block in the synthesis of more complex organosulfur compounds.
Catalysis: It serves as a precursor in the preparation of catalysts for various organic reactions.
Biology and Medicine:
Enzyme Studies: The compound is used to study the activity of enzymes such as esterases and thioesterases.
Drug Development: It is investigated for its potential as a prodrug, where the thioester linkage can be cleaved to release active pharmaceutical ingredients.
Industry:
Polymer Production: this compound is used in the production of sulfur-containing polymers with unique mechanical and thermal properties.
Agriculture: It is explored as a potential pesticide or herbicide due to its reactivity with biological thiols .
Mecanismo De Acción
Mechanism: The mechanism of action of S-butyl oxo-phenyl-thioacetate involves the cleavage of the thioester bond, which releases the butyl and phenyl oxoacetate moieties. This cleavage can be catalyzed by enzymes such as esterases or by chemical reagents.
Molecular Targets and Pathways:
Enzymatic Cleavage: Esterases and thioesterases target the thioester bond, leading to the release of active compounds.
Chemical Pathways: The compound can undergo nucleophilic attack by biological thiols, leading to the formation of thiol adducts and subsequent biological effects
Comparación Con Compuestos Similares
S-phenyl thioacetate: Similar structure but lacks the butyl group.
S-tert-butyl thioacetate: Contains a tert-butyl group instead of a butyl group.
Ethyl thioacetate: Contains an ethyl group instead of a butyl group.
Uniqueness: Its combination of properties makes it suitable for specific synthetic and industrial applications that similar compounds may not fulfill .
Propiedades
Fórmula molecular |
C12H14O2S |
|---|---|
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
S-butyl 2-oxo-2-phenylethanethioate |
InChI |
InChI=1S/C12H14O2S/c1-2-3-9-15-12(14)11(13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
Clave InChI |
CGUXRJHGMPOTRV-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC(=O)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15204067.png)


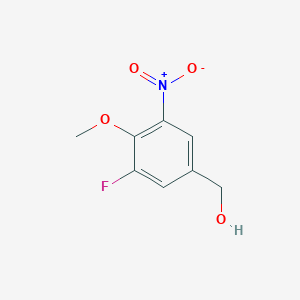
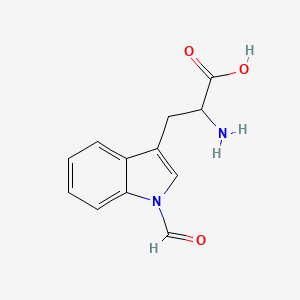
![6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15204087.png)

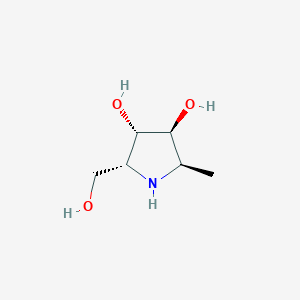
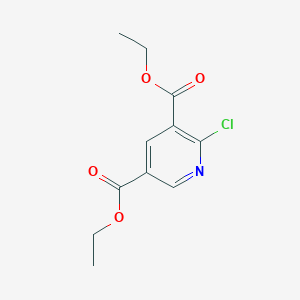
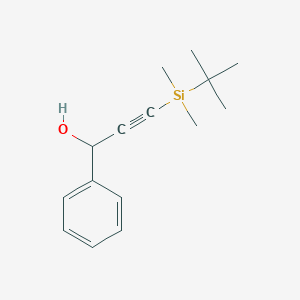

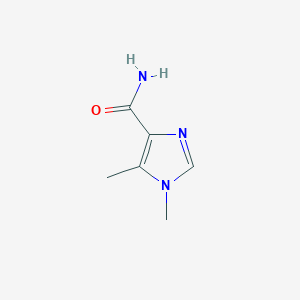
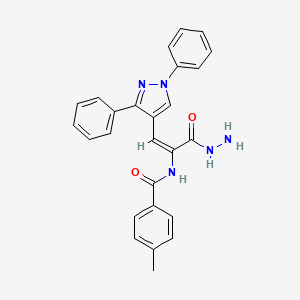
![13-methoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B15204132.png)
